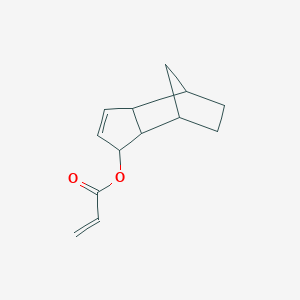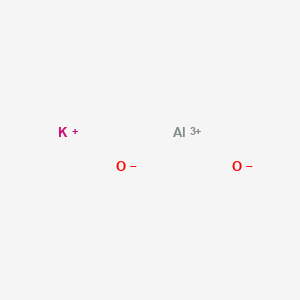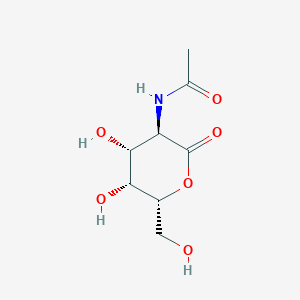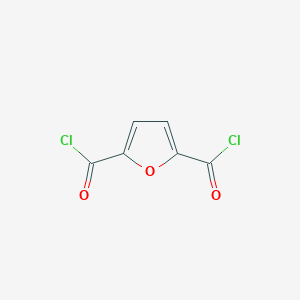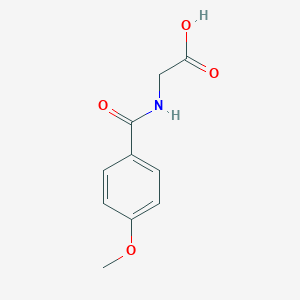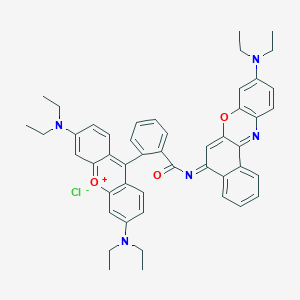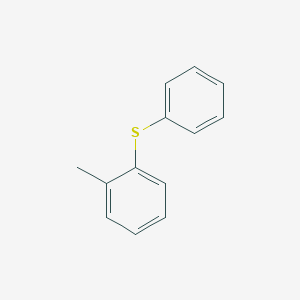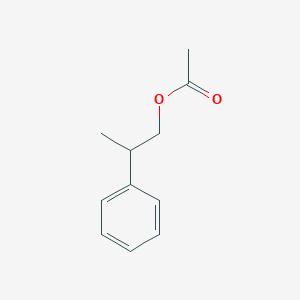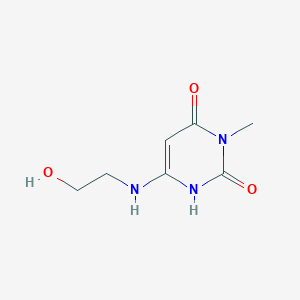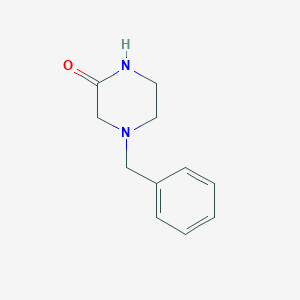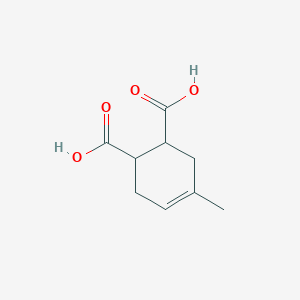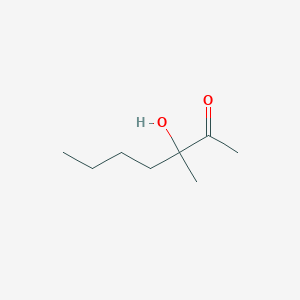
Strontium-88
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Strontium-88 is a radioactive isotope of strontium, which is a chemical element with the symbol Sr and atomic number 38. Strontium-88 is produced through the decay of radium-88, which is itself a decay product of thorium-232. Strontium-88 has a half-life of 16.8 years and decays by beta emission to yttrium-88.
Scientific Research Applications
Geochemistry and Paleoceanography
Strontium isotopes, including Strontium-88, are essential in geochemistry and paleoceanography. They are used for paleoceanographic temperature reconstruction, particularly through the δ88/86Sr ratios in cold-water corals. This application helps in understanding past ocean temperatures and climate conditions (Han Gui-lin, 2011).
Ecosystem Process Tracing
Strontium isotopes serve as tracers for chemical weathering, soil genesis, cation mobility, and the chronostratigraphic correlation of marine sediments. They provide insights into large-scale ecosystem processes and even allow for the examination of cation mobility within soil profiles (R. Capo, B. Stewart, O. Chadwick, 1998).
Archaeology and Forensics
In archaeology and forensics, Strontium-88 isotopes are used for geolocation and provenance studies. They help in building baseline models predicting surficial 87Sr/86Sr variations, which are crucial for determining the geographic origins of archaeological artifacts, ecology, and forensic samples (C. Bataille et al., 2018).
Biomedical Research
Strontium-88 has applications in biomedical research, especially in studying calcium metabolism and bone health. It is used as a marker to understand various aspects of bone physiology and pathology (Walter E Cabrera et al., 1999).
Environmental Science
The stable isotopes of strontium, including Strontium-88, are used to understand and trace environmental processes. They are instrumental in mapping bioavailable strontium variations for large-scale environmental and ecological studies (C. Bataille, B. Crowley, M. Wooller, G. Bowen, 2020).
Wildlife and Forensic Science
Strontium-88 isotopes are utilized in wildlife tracking and forensic science. They help in determining the geographic origin of various animal species and support the tracking of wildlife migration patterns (D. T. Flockhart et al., 2015).
High-Precision Measurement Techniques
Advanced techniques like Multiple Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) are employed for high-precision measurements of strontium isotope ratios. These techniques are crucial for accurate environmental and geochemical analyses (S. Ehrlich et al., 2001).
properties
CAS RN |
14119-10-9 |
|---|---|
Product Name |
Strontium-88 |
Molecular Formula |
Sr |
Molecular Weight |
87.905612 g/mol |
IUPAC Name |
strontium-88 |
InChI |
InChI=1S/Sr/i1+0 |
InChI Key |
CIOAGBVUUVVLOB-IGMARMGPSA-N |
Isomeric SMILES |
[88Sr] |
SMILES |
[Sr] |
Canonical SMILES |
[Sr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



